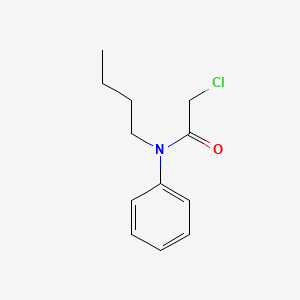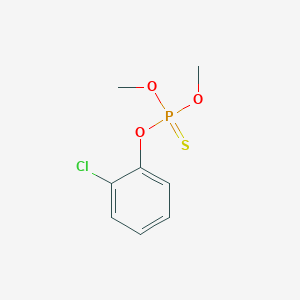
N,N-diethyl-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxamide is a unique organic compound with the molecular formula C14H25NO and a molecular weight of 223.361 g/mol . This compound is known for its complex structure, which includes a cyclopropane ring substituted with various functional groups, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid derivatives with appropriate amines under controlled conditions. One common method includes the reaction of 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid with N,N-diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-diethyl-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted amides or other derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N-diethyl-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, disrupting essential metabolic processes .
Vergleich Mit ähnlichen Verbindungen
N,N-diethyl-3-methylbenzamide (DEET): Known for its use as an insect repellent.
N,N-dimethylethylenediamine: Used as a chelating agent in metal complexation reactions.
2,2-dimethyl-1,3-propanediamine: Utilized in the synthesis of polymers and other materials.
Uniqueness: N,N-diethyl-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxamide stands out due to its cyclopropane ring structure, which imparts unique chemical reactivity and stability. This makes it a valuable compound for specialized applications in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
80814-57-9 |
|---|---|
Molekularformel |
C14H25NO |
Molekulargewicht |
223.35 g/mol |
IUPAC-Name |
N,N-diethyl-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C14H25NO/c1-7-15(8-2)13(16)12-11(9-10(3)4)14(12,5)6/h9,11-12H,7-8H2,1-6H3 |
InChI-Schlüssel |
NGDCMVHOVGGVIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1C(C1(C)C)C=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12006927.png)
![Methyl {[(benzyloxy)carbonyl]amino}(phenyl)acetate](/img/structure/B12006940.png)


![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12006962.png)
![ethyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12006973.png)

![2-[[5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B12006987.png)
![N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(2-methylphenoxy)acetamide](/img/structure/B12006994.png)


![3-[2-(Benzyloxy)phenyl]-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12006999.png)
![1-[4-(2-Hydroxy-3-phenoxypropyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B12007013.png)

